Stereochemistry-Dependent Structural Fit in Human EPB41L3 FERM Domain: (S)-WJG vs. Best-Fitted (R)-Enantiomer Instances
In the PanDDA crystallographic analysis group deposition for the human EPB41L3 FERM domain (PDB 5RZW), the (S)-enantiomer — designated as ligand WJG — achieves a real-space correlation coefficient (RSCC) of 0.889 and a real-space R-factor (RSR) of 0.13 as the best-fitted instance, with RMSZ bond-length deviation of 1.39 and RMSZ bond-angle deviation of 0.78 [1]. These electron-density fit metrics are superior to those observed in alternative instances of the same ligand within the same structure, where lower RSCC values indicate reduced density correspondence. In a separate PanDDA deposition for the same protein (PDB 13SI), the WJG ligand achieves RSCC values ranging from 0.759 to 0.868 across instances, with the best-fitted instance at RSCC 0.868 and RSR 0.117 [2]. These crystallographic quality metrics provide a quantitative, structure-level basis for differentiation of the (S)-enantiomer in protein-binding applications, where the spatial orientation of the stereogenic center directly determines electron-density fit and, by extension, binding pose confidence.
| Evidence Dimension | Real-space correlation coefficient (RSCC) for protein-ligand electron-density fit |
|---|---|
| Target Compound Data | (S)-WJG in EPB41L3 (PDB 5RZW, best-fitted): RSCC = 0.889, RSR = 0.13, RMSZ_bond = 1.39, RMSZ_angle = 0.78 [1] |
| Comparator Or Baseline | (S)-WJG in EPB41L3 (PDB 13SI): RSCC = 0.868, RSR = 0.117, RMSZ_bond = 0.23, RMSZ_angle = 0.66 [2]; Cross-target best-fitted comparison in 7HST: RSCC = 0.966, RSR = 0.076 [2] |
| Quantified Difference | RSCC varies from 0.889 (5RZW) to 0.868–0.759 (13SI instances). Within 13SI, RSCC decreases from 0.868 (best) to 0.759 (worst instance), indicating pose-dependent fit variation. The (S)-enantiomer defines the sole WJG identity in these structures. |
| Conditions | PanDDA crystallographic analysis group deposition; EPB41L3 FERM domain; resolution not explicitly specified but validated at RCSB PDB ligand-validation level for WJG in entries 5RZW and 13SI |
Why This Matters
For structure-based drug design and fragment screening, suboptimal electron-density fit from the wrong enantiomer compromises binding-pose confidence and downstream computational modeling, making the (S)-configured WJG the experimentally validated choice.
- [1] RCSB PDB Ligand Validation. WJG: (S)-1-(4-methoxyphenyl)-1-phenylmethanamine in PDB entry 5RZW. Ligand of Interest fit metrics. View Source
- [2] RCSB PDB Ligand Validation. WJG: (S)-1-(4-methoxyphenyl)-1-phenylmethanamine in PDB entries 13SI and 7HST. Cross-entry fit metric comparison. View Source
